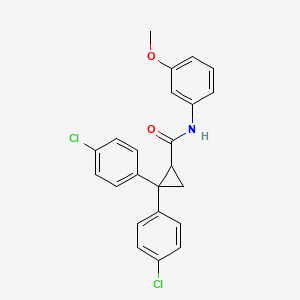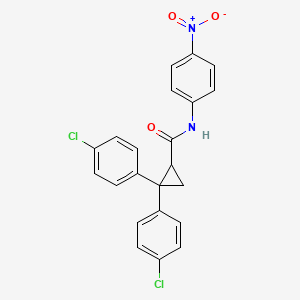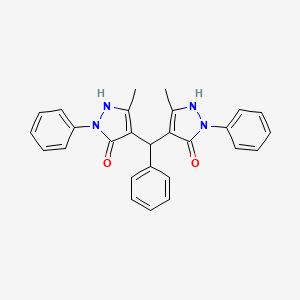![molecular formula C17H21NO3 B4016945 N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide](/img/structure/B4016945.png)
N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.0~2,4~]octane-3-carboxamide
説明
Research into tricyclic compounds, including those similar to N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide, focuses on understanding their synthesis, structural analysis, and chemical behavior. These compounds are of interest due to their unique properties and potential applications in various fields, including materials science and pharmacology, excluding drug use and dosage specifics.
Synthesis Analysis
The synthesis of tricyclic compounds involves complex reactions, including deiodination and cycloaddition processes. For instance, the synthesis of tricyclo[3.3.0.0^3,7]oct-1(5)-ene, a related compound, was achieved through deiodination, showcasing the methodological diversity and creativity in accessing tricyclic skeletons (Camps et al., 1996).
Molecular Structure Analysis
Structural characterization often employs spectroscopy and crystallography. For example, the crystal structure of a related compound was determined, highlighting the importance of X-ray crystallography in elucidating molecular configurations and intermolecular interactions (Guo et al., 2015).
Chemical Reactions and Properties
Tricyclic compounds participate in a variety of chemical reactions, including ring-closing metathesis and Diels-Alder reactions, which are crucial for constructing complex molecular architectures. These reactions not only demonstrate the compounds' reactivity but also their potential for further chemical modifications (Burke et al., 1999).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, are critical for the practical application of tricyclic compounds. Studies have developed polyimides with excellent thermal stability and solubility, showcasing the potential of tricyclic structures in creating high-performance materials (Matsumoto & Kurosaki, 1997).
Chemical Properties Analysis
The chemical behavior of tricyclic compounds is influenced by their structural features. Research into cycloaddition reactions, for example, provides insight into their reactivity and the influence of substituents on their chemical properties (Mori et al., 1994).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-20-11-5-6-12(13(8-11)21-2)18-17(19)16-14-9-3-4-10(7-9)15(14)16/h5-6,8-10,14-16H,3-4,7H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMHUBOURYAKPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2C3C2C4CCC3C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2-fluoro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B4016862.png)




![3-methyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4016892.png)
![ethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4016895.png)
![5-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-N-(4-methylphenyl)-2-(4-morpholinyl)benzamide](/img/structure/B4016896.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-phenyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4016902.png)

![2-benzyl-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4016907.png)
![1-[3-(benzyloxy)-2-hydroxypropyl]-2,3-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4016910.png)
![5-bromo-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}-2-furamide](/img/structure/B4016924.png)
![1-(4-fluorophenyl)-3-[methyl(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4016941.png)